6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine
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Overview
Description
6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine is a heterocyclic compound with the molecular formula C13H10ClN3. This compound is part of the imidazo[1,2-a]pyrimidine family, which has garnered significant attention due to its diverse applications in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst under reflux conditions . This reaction yields 2,6-diamino-4-chloro-pyrimidine N-oxide, which can then undergo further transformations to form the desired imidazo[1,2-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Nucleophilic substitution reactions using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidines .
Scientific Research Applications
6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: The parent compound with similar structural features.
Pyrimido[1,2-a]benzimidazole: Another heterocyclic compound with a fused ring system.
Nitroazolo[1,5-a]pyrimidine: A related compound with antiviral properties.
Uniqueness
6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chlorine and p-tolyl groups contribute to its reactivity and potential as a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-9-2-4-10(5-3-9)12-8-17-7-11(14)6-15-13(17)16-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCKHGRSSDFLEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C=C(C=NC3=N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90569691 |
Source
|
Record name | 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142074-20-2 |
Source
|
Record name | 6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90569691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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